2,4-Heptadienal

Übersicht

Beschreibung

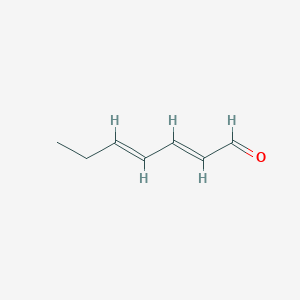

2,4-Heptadienal is a type of aliphatic dienal, which is a compound with two double bonds separated by a single carbon atom. It is part of a broader class of organic compounds that are characterized by the presence of the aldehyde functional group and a conjugated diene system. The compound has been synthesized and characterized in various studies, indicating its relevance in organic chemistry and potential applications in synthesis and industry .

Synthesis Analysis

The synthesis of 2,4-heptadienal has been achieved through different methods. One approach involves the conversion of commercially available (Z)-2-penten-1-ol to ethyl-(2E,4Z)-2,4-heptadienoate, followed by reduction to (2E,4Z)-2,4-heptadien-1-ol and partial oxidation to 2,4-heptadienal . Another method includes the synthesis of 6-oxo-2,4-heptadienoic acid isomers, which are structurally related to 2,4-heptadienal and provide insight into the synthesis of conjugated dienals . Additionally, the preparation of various 2,4-dienals, including 2,4-heptadienal, has been reported, with a focus on their synthetic routes and characterization .

Molecular Structure Analysis

The molecular structure of 2,4-heptadienal and related compounds has been studied through various spectroscopic techniques. The infrared spectrum of 2,4-heptadienal suggests an all-trans-configuration for the compound . Crystal structures of related compounds, such as 1,4-dimethyl-2,3,5,6-tetraoxabicyclo[2.2.1]heptane, have been determined, providing insights into the three-dimensional arrangement of atoms in these molecules .

Chemical Reactions Analysis

The chemical reactivity of 2,4-heptadienal is influenced by its conjugated diene system and aldehyde functional group. The compound can undergo various chemical reactions typical of aldehydes and dienes, such as addition reactions, oxidation, and polymerization. The synthesis of spiro[2.4]hepta-4,6-dienes, which are structurally related to 2,4-heptadienal, has been explored, and their principal chemical reactions have been examined, highlighting the versatility of dienes in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-heptadienal are determined by its molecular structure. The conjugated diene system contributes to the compound's stability and reactivity. The compound's sensitivity to light, heat, and various reagents would be typical of aldehydes and conjugated dienes. The energetic properties of related compounds, such as organic peroxides, have been studied, including their sensitivities towards impact and thermal behavior, which may provide indirect information about the stability and reactivity of 2,4-heptadienal .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- 2,4-Heptadienal has been synthesized and characterized for its chemical properties. Its derivatives, like semicarbazones and 2,4-dinitrophenylhydrazones, have been studied, providing insight into its ultraviolet absorption characteristics and confirming an all-trans-configuration through its infrared spectrum (Forss & Hancox, 1956).

Biological Control Applications

- A concise synthesis of 2,4-Heptadienal revealed its potential use in biological control. It acts as a male-specific, antennally active volatile compound from the Saltcedar leaf beetle, useful in controlling the invasive weed saltcedar (Petroski, 2003).

Food Chemistry

- Isolated from soybean oil, 2,4-Heptadienal is a product of volatile decomposition, indicating its role in flavor chemistry. It is derived from linolenic and linoleic acids, emphasizing its significance in food science (Hoffmann, 1961).

Nucleic Acid Research

- 2,4-Heptadienal derivatives have been synthesized for use in nucleic acid research, indicating its applicability in the study of carbocyclic oligonucleotide analogs (Bouhadir et al., 2005).

Lipid Oxidation Studies

- Studies on 2,4-Heptadienal have contributed significantly to understanding lipid oxidation under thermal conditions. This research is crucial for improving food quality and safety by understanding nucleophile/aldehyde reactions (Zamora et al., 2015).

Photochemical Studies

- 2,4-Heptadienal has been used in photochemical studies, such as in the isomerization of Δ2,5-bicyclo[2.2.1]heptadiene, demonstrating its utility in understanding complex chemical transformations (Dauben & Cargill, 1961).

Marine Biology Research

- In marine biology, 2,4-Heptadienal production by Skeletonema marinoi increases under stress, such as nutrient limitation. This highlights its role in chemical defense mechanisms in diatoms, offering insights into marine ecosystems (Ribalet et al., 2007).

Sensory Impact Analysis

- Research into the sensory impacts of 2,4-Heptadienal has provided insights into how volatile lipid oxidation products influence fishy and metallic off-flavors in foods. This has implications for food processing and quality control (Venkateshwarlu et al., 2004).

Atmospheric Chemistry

- The reactions of 2,4-Heptadienal with atmospheric radicals have been studied, adding to the knowledge of atmospheric chemistry and pollutant behavior (Colmenar et al., 2014).

Safety And Hazards

2,4-Heptadienal is classified as Acute Tox. 3 Dermal - Acute Tox. 4 Oral - Skin Irrit. 2 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

(2E,4E)-hepta-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATICYYAWWYRAM-VNKDHWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064057, DTXSID60872846 | |

| Record name | 2,4-Heptadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-Hepta-2,4-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow liquid; fatty, green aroma | |

| Record name | (E,E)-2,4-Heptadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |

| Record name | (E,E)-2,4-Heptadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.822-0.828 | |

| Record name | (E,E)-2,4-Heptadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

2,4-Heptadienal | |

CAS RN |

4313-03-5, 5910-85-0 | |

| Record name | (E,E)-2,4-Heptadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4313-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Heptadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004313035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Heptadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Heptadienal, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Heptadienal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Heptadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-Hepta-2,4-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-hepta-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hepta-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-HEPTADIENAL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY79R3SU8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the characteristic aroma of 2,4-Heptadienal?

A1: 2,4-Heptadienal is associated with a variety of aromas, often described as fatty, rancid, fishy, green, or peanut-like. [, , , , ] Its specific odor contribution can vary depending on the food matrix and the presence of other volatile compounds. For example, in cooked porcine liver, it has been linked to fishy off-flavors. [] In green tea, it contributes to a green note, especially in less fermented varieties where its presence is more pronounced. [, ]

Q2: How does the presence of 2,4-Heptadienal impact food quality?

A2: 2,4-Heptadienal is often considered an indicator of lipid oxidation in foods. [, , ] Its presence, particularly at elevated levels, can contribute to undesirable off-flavors, impacting the sensory quality and consumer acceptance of products like fish oil, [] porcine liver, [] and various oils. [, ] Monitoring 2,4-Heptadienal levels can be valuable in assessing and controlling the oxidative stability of food products.

Q3: How is 2,4-Heptadienal involved in plant defense mechanisms?

A4: 2,4-Heptadienal is produced by plants in response to stress, including pathogen attack. [, ] This production is often triggered by the plant hormone jasmonic acid. [] While 2,4-Heptadienal can act as a direct defense compound against pathogens, its accumulation can also have negative effects on the plant itself. This highlights the complex balance between defense and self-toxicity in plant immune responses.

Q4: Can 2,4-Heptadienal be used for pest control?

A5: Research suggests that 2,4-Heptadienal, along with other volatile compounds like butyl isothiocyanate and β-cyclocitral, exhibits potent activity against spider mites (Tetranychus urticae). [] This finding highlights its potential for development as a natural insecticide or as part of integrated pest management strategies.

Q5: What is the molecular formula and weight of 2,4-Heptadienal?

A6: 2,4-Heptadienal has the molecular formula C7H10O and a molecular weight of 110.15 g/mol. []

Q6: How can 2,4-Heptadienal be synthesized?

A7: One reported method involves a concise synthesis starting from commercially available (Z)-2-penten-1-ol. [] This alcohol undergoes a series of reactions, including oxidation and Wittig reaction, to yield (2E,4Z)-2,4-heptadienal.

Q7: What analytical techniques are used to identify and quantify 2,4-Heptadienal?

A8: Several techniques are employed to analyze 2,4-Heptadienal in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for identification and quantification. [, , , , , ] For aroma profiling, Gas Chromatography-Olfactometry (GC-O) is used to assess its sensory impact. [, , ] Headspace techniques, such as solid-phase microextraction (SPME) and dynamic headspace extraction (DHS), are often employed for volatile compound sampling prior to GC-MS or GC-O analysis. [, , , , , , , ]

Q8: How does 2,4-Heptadienal contribute to the aroma profile of foods?

A9: In many food products, 2,4-Heptadienal is considered a key contributor to overall aroma, even when present at relatively low concentrations. [, ] This is due to its relatively low odor threshold, meaning it can be perceived at very low levels. [, ] The specific sensory impact of 2,4-Heptadienal can vary depending on the food matrix, the presence of other volatile compounds, and individual perception.

Q9: Can you provide an example of how 2,4-Heptadienal levels change during food processing?

A10: During the fermentation of Congou black tea, the concentration of 2,4-Heptadienal decreases as fermentation progresses. [] This decrease is attributed to the formation of other aroma compounds, such as phenylacetaldehyde and β-damascenone, which become more dominant in the aroma profile. In contrast, during the storage of raw Pu-erh tea, 2,4-Heptadienal increases, contributing to the development of a floral and fruity aroma. []

Q10: Does 2,4-Heptadienal have any environmental implications?

A11: While 2,4-Heptadienal is naturally occurring, its release into the environment, particularly in water bodies, can contribute to unpleasant tastes and odors. [] This is a concern in areas experiencing algal blooms, where the production of 2,4-Heptadienal and other volatile organic compounds can negatively impact water quality. Further research is needed to fully understand its environmental fate and potential long-term effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B147426.png)